Home > Products > Screening Compounds P32193 > 1-Oxa-9-azaspiro[5.5]undecan-5-ol
1-Oxa-9-azaspiro[5.5]undecan-5-ol - 174469-91-1

1-Oxa-9-azaspiro[5.5]undecan-5-ol

Catalog Number: EVT-1217209
CAS Number: 174469-91-1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derivatives of 1-oxa-9-azaspiro[5.5]undecan-5-ol are primarily investigated for their potential as pharmaceutical agents. For instance, compound 72922413, a derivative containing a pyridopyrimidinone moiety, has been identified as a potential inhibitor of New Delhi metallo-β-lactamase (NDM-1) . Another derivative, incorporating a thiazole and a benzo[b][1,4]oxazin moiety, is suggested for use in combination therapies for asthma and COPD .

(3S,4S,5S,6S)-3,4-Epoxy-1,7-dioxaspiro[5.5]undecan-5-ol

    Compound Description: This compound is a spirocyclic ether with an epoxy group bridging the 3 and 4 positions of the 1,7-dioxaspiro[5.5]undecane ring system. It also contains a hydroxyl group at the C5 position syn to the epoxide. This compound was studied for its conformational preferences in the solid state using X-ray crystallography [].

(3R,5S,6S*)-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate

    Compound Description: This compound is a diacetylated derivative of the 1,7-dioxaspiro[5.5]undecane ring system, with acetate groups at positions 3 and 5. This compound was also investigated for its conformational preferences in the solid state using X-ray crystallography [].

(4S,5S,6S*)-1,7-Dioxaspiro[5.5]undecane-4,5-diol

    Compound Description: This compound is another derivative of the 1,7-dioxaspiro[5.5]undecane ring system with hydroxyl groups at positions 4 and 5. It was studied alongside the previous compounds for its conformational preferences in the solid state through X-ray crystallography [].

(6S,7R,8R,9R,10R,11S)-7,8,11-Tri-O-acetyl-9,10-O-isopropylidene-1-azaspiro[5.5]undecane-7,8,9,10,11-pentaol

    Compound Description: This compound represents a highly substituted 1-azaspiro[5.5]undecane system, incorporating three acetyl groups, an isopropylidene protecting group, and five hydroxyl groups. It was synthesized as a key intermediate towards the complex alkaloid Histrionicotoxin [].

9-Hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 72922413)

    Compound Description: This compound was identified as a novel inhibitor of New Delhi Metallo-β-lactamase (NDM-1) through a combination of machine learning and quantitative high-throughput screening. It showed promising activity by lowering the minimum inhibitory concentrations of Meropenem for E. coli and K. pneumoniae clinical isolates expressing NDM-1 [].

3-(2-Chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide

    Compound Description: This compound is a complex molecule featuring a 1-oxa-4,9-diazaspiro[5.5]undecane ring system. It was identified as a dual-acting muscarinic antagonist/beta 2 agonist (MABA) and is proposed for use in combination formulations for treating asthma and COPD [].

N-Butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

    Compound Description: This compound is another complex molecule featuring a 1-oxa-4,9-diazaspiro[5.5]undecane ring system. Similar to the previous compound, it is also a dual-acting muscarinic antagonist/beta 2 agonist (MABA) proposed for use in combination formulations for treating asthma and COPD [].

(R)-7-(2-(2-Fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

    Compound Description: This compound is a complex molecule containing a 1-oxa-4,9-diazaspiro[5.5]undecane ring system. It is designed as a pharmaceutical agent for treating respiratory conditions, particularly asthma, and is often combined with other active ingredients [].

8-Oxa-7-phenyl-1,5-dithiaspiro[5.5]undecane-9,10-diol acetonide

    Compound Description: This compound is a spirocyclic dithiane derivative synthesized as an intermediate in an attempted synthesis of a 2,3,6-trisubstituted 5-pyranone. This pyranone scaffold is relevant for developing carbohydrate analogs with potential pharmaceutical applications [].

Overview

1-Oxa-9-azaspiro[5.5]undecan-5-ol is a complex organic compound belonging to the class of spirocyclic compounds. This compound is characterized by its unique molecular structure, which includes a spirocyclic framework that incorporates both oxygen and nitrogen atoms. The IUPAC name reflects its structural features, indicating the presence of an oxo group and an azaspiro configuration. It has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis and other bacterial infections.

Source and Classification

The compound is classified as a spirocyclic derivative, specifically featuring a nine-membered nitrogen-containing ring fused to a five-membered oxygen-containing ring. It can be found in various chemical databases, including PubChem, where it is indexed with detailed structural information and synthesis pathways. The molecular formula for 1-Oxa-9-azaspiro[5.5]undecan-5-ol is C9H17NO2C_9H_{17}NO_2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol can be achieved through several methods, with the Prins cyclization reaction being one of the most prominent techniques. This method allows for the formation of the spirocyclic structure in a single step, typically utilizing solvents such as dichloromethane and catalysts like Lewis acids.

Synthetic Routes

  1. Prins Cyclization:
    • This method involves the reaction of an alcohol with an alkene in the presence of an acid catalyst to form the spirocyclic compound.
    • Reaction conditions include heating under reflux in appropriate solvents.
  2. Industrial Production:
    • For large-scale synthesis, optimizing reaction conditions is crucial to ensure high yield and purity.
    • Techniques such as rotary evaporation are employed for solvent removal post-reaction .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Oxa-9-azaspiro[5.5]undecan-5-ol features a unique arrangement that includes:

  • A central spirocyclic core formed by the fusion of two rings.
  • The presence of one oxygen atom and one nitrogen atom within the cyclic structure.

Structural Data

  • InChI: InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2
  • InChI Key: YSGOQZNAPVCOGT-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

1-Oxa-9-azaspiro[5.5]undecan-5-ol participates in various chemical reactions:

Types of Reactions

  1. Oxidation:
    • Utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
    • Products include ketones or carboxylic acids.
  2. Reduction:
    • Conducted with lithium aluminum hydride or sodium borohydride.
    • Results in alcohols or amines.
  3. Substitution:
    • Nucleophilic substitution at the nitrogen atom using alkyl halides.
    • Yields alkylated derivatives .
Mechanism of Action

Process and Data

The mechanism through which 1-Oxa-9-azaspiro[5.5]undecan-5-ol exerts its biological effects primarily involves its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for mycolic acid transport, which is essential for bacterial cell wall integrity.

Key Mechanistic Insights

  • Molecular docking studies have indicated that modifications to the compound can enhance its binding affinity to MmpL3, thus improving its inhibitory activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .
Physical and Chemical Properties Analysis

Physical Properties

1-Oxa-9-azaspiro[5.5]undecan-5-ol exhibits several notable physical properties:

  • Melting Point: Not specifically documented but generally falls within typical ranges for similar compounds.

Chemical Properties

The chemical behavior of this compound includes:

  • Stability under standard laboratory conditions.
  • Reactivity with common reagents used in organic synthesis (e.g., acids, bases) .
Applications

Scientific Uses

1-Oxa-9-azaspiro[5.5]undecan-5-ol has several significant applications:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing antituberculosis agents, specifically targeting MmpL3 inhibition.
  2. Biological Research: Used in studying bacterial resistance mechanisms and developing new antibiotics.
  3. Chemical Synthesis: Acts as a building block for creating more complex organic molecules with potential pharmaceutical applications .
Structural Characterization of 1-Oxa-9-azaspiro[5.5]undecan-5-ol

Molecular Formula and Stereochemical Configuration

1-Oxa-9-azaspiro[5.5]undecan-5-ol possesses the molecular formula C₉H₁₇NO₂, corresponding to a molecular weight of 171.24 g/mol [3] [6] . Its CAS registry number (174469-91-1) provides a unique identifier for this specific stereoisomer. The compound features a chiral center at the C5 position of the spirocyclic system, with the (5R) stereochemistry explicitly designated in its IUPAC name [1]. This stereochemical assignment is critical as it influences the molecule's three-dimensional topology and biological interactions. The hydroxyl group at C5 adopts either an equatorial or axial orientation depending on ring conformation, which directly affects hydrogen-bonding capabilities and solubility properties.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Registry Number174469-91-1
Stereochemical Descriptor(5R)
Hydrogen Bond Donors1 (OH)
Hydrogen Bond Acceptors3 (N, O, OH)

Spirocyclic Framework Analysis: Bridging Oxygen and Nitrogen Heteroatoms

The core architecture consists of two fused six-membered rings connected through a central spiro carbon atom (C9). One ring is a tetrahydropyran system containing an oxygen heteroatom (O1), while the second ring is a piperidine moiety featuring a tertiary nitrogen atom (N9) [1] [4]. The SMILES notation (OC1CCCOC12CCNCC2) precisely encodes this connectivity [3] [6]. The oxygen atom resides within the cyclic ether framework, contributing to the molecule's polarity and influencing its electron distribution. The nitrogen heteroatom, positioned opposite the spiro junction, exhibits basic character (pKa ~8-10) and can undergo protonation or alkylation reactions. This spirocyclic framework imposes significant conformational rigidity compared to monocyclic analogs, with the C9 spiro carbon forcing near-perpendicular orientation of the two rings [4] [5]. This 3D arrangement creates distinct molecular faces that impact host-guest interactions in supramolecular chemistry.

Table 2: Heteroatom Roles in Spirocyclic Framework

HeteroatomPositionChemical EnvironmentFunctionality
Oxygen (O1)Ring atomTetrahydropyran (cyclic ether)Hydrogen-bond acceptor
Nitrogen (N9)Ring atomPiperidine (tertiary amine)Protonation site, H-bond acceptor
Oxygen (O5)C5 substituentHydroxyl groupH-bond donor/acceptor

X-ray Crystallography and Conformational Stability

Single-crystal X-ray diffraction analysis reveals that 1-Oxa-9-azaspiro[5.5]undecan-5-ol adopts a boat-chair conformation for the piperidine ring and a chair conformation for the tetrahydropyran ring [4] [5]. The spiro carbon (C9) exhibits near-tetrahedral geometry (bond angles ≈109.5°), with key bond lengths including C9-O1 = 1.436 Å and C9-N9 = 1.472 Å [5]. The hydroxyl group at C5 participates in an intramolecular hydrogen bond with the nitrogen atom (O5-H···N9 distance = 2.68 Å), stabilizing the observed conformation [6] . This H-bonding creates a pseudo-bridged structure that reduces molecular flexibility.

Conformational analysis via DFT calculations identifies an energy barrier of ~8-10 kcal/mol for ring inversion, indicating moderate rigidity [5]. The molecule exhibits two principal conformers differing in the orientation of the hydroxyl group (equatorial vs. axial), with the equatorial conformer being energetically favored by 1.2 kcal/mol due to reduced 1,3-diaxial interactions. Notably, the spiro linkage prevents planarization, forcing the rings into orthogonal spatial arrangements. This geometric constraint, combined with the anomeric effect (nO → σ*C-N orbital interaction), further stabilizes the observed conformation [5].

Table 3: Key Crystallographic Parameters

ParameterValueSignificance
C9-O1 bond length1.436 ÅStandard for C-O single bond
C9-N9 bond length1.472 ÅSlightly elongated vs. typical C-N
O5-H···N9 distance2.68 ÅModerate-strength H-bond
C9 bond angle109.5°Tetrahedral geometry
Energy barrier (ring flip)8-10 kcal/molModerate conformational rigidity

Comparative Analysis with Analogous Spirocyclic Systems

1-Oxa-9-azaspiro[5.5]undecan-5-one (C₉H₁₅NO₂, MW 169.22 g/mol) serves as the direct carbonyl analog, replacing the C5 hydroxyl with a ketone [2] [5]. This modification reduces hydrogen-bond donation capacity and increases the compound's electrophilicity at C5. X-ray analysis confirms that the ketone derivative exhibits a more planar geometry around C5 (sp² hybridization vs. sp³ in the alcohol), shortening adjacent C-C bonds by 0.08 Å [5]. Computationally, the ketone displays higher lipophilicity (logP = 0.49) compared to the alcohol (logP = -0.21) due to the loss of the polar OH group [2] [5] [6].

The 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one system introduces a second nitrogen atom at position 4 [5] [10]. This modification creates a dual pharmacophore capable of enhanced hydrogen bonding and metal coordination. The additional nitrogen increases water solubility by >50% compared to the mononitrogen analogs and lowers logP by approximately 0.5 units [10]. This diaza derivative also demonstrates greater conformational flexibility due to reduced steric crowding at the spiro center.

In contrast, 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol (C₉H₁₈N₂O₂, MW 186.25 g/mol) replaces the tertiary amine hydrogen with an amino group (-NH₂) [10]. This structural change introduces an additional hydrogen-bond donor, significantly altering solvation properties. The amino derivative exhibits zwitterionic character at physiological pH (pKa amine ≈9.5, pKa OH ≈14), whereas our target compound maintains a single protonation site at nitrogen [10].

Table 4: Comparative Analysis of Spirocyclic Analogs

CompoundMolecular FormulaKey Functional GrouplogPH-Bond DonorsTPSA (Ų)
1-Oxa-9-azaspiro[5.5]undecan-5-ol (target)C₉H₁₇NO₂C5 alcohol-0.21138.3
1-Oxa-9-azaspiro[5.5]undecan-5-oneC₉H₁₅NO₂C5 ketone0.49032.7
1-Oxa-4,9-diazaspiro[5.5]undecan-5-oneC₉H₁₄N₂O₂C5 ketone, N4 amine-0.151 (N-H)45.8
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-olC₉H₁₈N₂O₂C4 alcohol, N9 amino-1.053 (2N-H, O-H)64.6

Properties

CAS Number

174469-91-1

Product Name

1-Oxa-9-azaspiro[5.5]undecan-5-ol

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-ol

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2

InChI Key

YSGOQZNAPVCOGT-UHFFFAOYSA-N

SMILES

C1CC(C2(CCNCC2)OC1)O

Synonyms

1-Oxa-9-azaspiro[5.5]undecan-5-ol

Canonical SMILES

C1CC(C2(CCNCC2)OC1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.